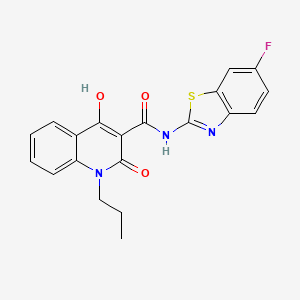

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Description

This compound is a hybrid molecule combining a 6-fluoro-benzothiazole moiety with a 4-hydroxy-2-oxo-dihydroquinoline scaffold linked via a carboxamide bridge. Its molecular formula is C₂₁H₁₈FN₃O₃S, with a molecular weight of 411.5 g/mol . The structural design integrates pharmacophoric elements known for bioactivity:

- Fluorinated benzothiazole: Enhances metabolic stability and membrane permeability.

- Dihydroquinoline core: Provides a rigid planar structure conducive to target binding.

- Propyl substituent: Modulates lipophilicity and steric interactions.

Synthesis involves multi-step organic reactions, including condensation and cyclization steps to assemble the heterocyclic systems .

Properties

Molecular Formula |

C20H16FN3O3S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C20H16FN3O3S/c1-2-9-24-14-6-4-3-5-12(14)17(25)16(19(24)27)18(26)23-20-22-13-8-7-11(21)10-15(13)28-20/h3-8,10,25H,2,9H2,1H3,(H,22,23,26) |

InChI Key |

SEHXACJIZLAWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are essential for its application in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that compounds related to N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of 6-fluoroquinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the benzothiazole moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The design of multi-target quinoline hybrids aims to address both cancer proliferation and microbial resistance by targeting EGFR and microbial DNA gyrase simultaneously.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that include the formation of the benzothiazole ring and subsequent modifications to achieve the desired functional groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various quinoline derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests a promising avenue for developing new antituberculosis agents .

Case Study 2: Anticancer Activity

In vitro studies on quinoline hybrids revealed significant anti-proliferative activity against cancer cell lines. Compounds were evaluated for their ability to inhibit cell growth through EGFR signaling pathways, showing potential as dual-action agents against both cancer and bacterial infections .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C17H10FN3O3S |

| Potential Applications | Antimicrobial, Anticancer |

| Targeted Mechanisms | EGFR inhibition, DNA gyrase inhibition |

| Notable Studies | Effective against Mycobacterium smegmatis |

| Synthesis Techniques | NMR Spectroscopy, X-ray Crystallography |

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous benzothiazole- and quinoline-based compounds:

Impact of Substituents on Bioactivity

- Heterocyclic Core: The dihydroquinoline system (target compound) offers greater rigidity compared to chromene or dihydropyridazine , influencing binding pocket compatibility.

- Alkyl Chain Length : The propyl group (target) versus butyl alters logP values (butyl: +0.5 logP), affecting pharmacokinetics.

Pharmacological and Physicochemical Properties

Research Findings and Mechanistic Insights

- Antimicrobial Activity : The target compound’s fluoro-benzothiazole moiety may disrupt bacterial DNA gyrase, similar to 6-Cl derivatives .

- Selectivity: The dihydroquinoline core may reduce off-target effects compared to dihydropyridazine analogs, which exhibit broader but less specific activity .

- Synthetic Challenges : Introducing the propyl group requires precise control to avoid side reactions, unlike simpler acetamide derivatives .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a novel compound that has drawn attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis and Characterization

The compound was synthesized through multi-step reactions involving benzothiazole derivatives and quinoline carboxamides. Characterization techniques such as FT-IR, NMR, and mass spectrometry were utilized to confirm the molecular structure of the synthesized compound .

Anticancer Activity

Research indicates that derivatives of quinoline carboxamides exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.

- Results : The compound demonstrated promising cytotoxicity against these cell lines, with activity levels comparable to standard chemotherapeutics like cisplatin and doxorubicin .

Antibacterial Activity

The antibacterial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed:

Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer and bacterial metabolism. For example:

- Protein Targets : Human carbonic anhydrase I, protein kinase A, and kinesin spindle protein.

- Binding Affinity : The presence of the fluorine atom in the benzothiazole moiety enhances binding affinity and biological activity .

Case Studies

- Anti-Breast Cancer Study : A study evaluated the anticancer effects of quinoline derivatives on MDA-MB-231 cells. The results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in breast cancer therapy .

- Antibacterial Assessment : In another study focusing on antibacterial properties, compounds structurally related to N-(6-fluoro...) were tested against various bacterial strains. The findings highlighted moderate to significant antibacterial effects, particularly against Pseudomonas aeruginosa, indicating potential for drug development against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide, and how can purity be optimized?

- Methodology : Utilize multi-step condensation reactions starting with functionalized benzothiazole and quinoline precursors. Key steps include:

- Cyclocondensation of hydrazides with ketones or aldehydes under reflux (e.g., THF or ethanol at 60–80°C) to form thiazolidinone rings .

- Purification via flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) and recrystallization (EtOH/H₂O) to achieve >95% purity .

- Characterization using FTIR (C=O peaks at 1675–1720 cm⁻¹), ¹H/¹³C NMR (e.g., δ 10.85 ppm for NH protons), and TLC (EtOAc/Hex 4:6) for reaction monitoring .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H NMR : Identify propyl chain protons (δ 0.8–1.6 ppm), hydroxy groups (broad singlet ~δ 5–6 ppm), and fluorine-coupled aromatic protons (e.g., doublets or triplets in δ 7.0–8.2 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (δ 167–168 ppm for thiazolidinone C=O, δ 168–170 ppm for quinoline C=O) and fluorinated benzothiazole carbons (δ 112–116 ppm) .

- FTIR : Validate hydrogen-bonded hydroxyl groups (broad peaks ~3200–3400 cm⁻¹) and conjugated carbonyl stretches .

Advanced Research Questions

Q. How do halogen substituents (e.g., fluoro vs. chloro) on the benzothiazole moiety influence antimicrobial activity?

- Structure-Activity Relationship (SAR) :

- Fluorine substitution : 2,6-Difluoro derivatives exhibit superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 10.7–21.4 μmol/mL) due to enhanced lipophilicity and membrane penetration .

- Chloro substitution : 2-Chloro-6-fluoro analogs show reduced efficacy (MIC ~40.2 μmol/mL), likely due to steric hindrance or electron-withdrawing effects .

- Advanced analysis : Use molecular docking (e.g., AutoDock Vina) to assess interactions with bacterial enzyme targets like DNA gyrase or penicillin-binding proteins .

Q. What experimental strategies resolve contradictions in MIC/MBC data during antibacterial evaluations?

- Methodology :

- Microdilution standardization : Adjust inoculum density to 1.0 × 10⁵ CFU/mL and validate via colony counting on solid media to avoid false negatives .

- Data interpretation : Discrepancies between MIC (growth inhibition) and MBC (bactericidal effect) may indicate bacteriostatic vs. bactericidal mechanisms. Confirm via time-kill assays .

- Replicate testing : Perform triplicate experiments with controls (e.g., DMSO solvent) to mitigate variability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use tools like SwissADME to assess logP (target ~3.5 for balanced solubility/permeability) and cytochrome P450 interactions .

- Metabolic stability : Simulate hepatic clearance via CYP3A4/2D6 isoforms and propose structural modifications (e.g., methyl groups to block oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.